Crenigacestat - 1421438-81-4

Crenigacestat

Catalog Number: EVT-265177
CAS Number: 1421438-81-4
Molecular Formula: C22H23F3N4O4
Molecular Weight: 464.43763
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Crenigacestat (LY3039478) is an investigational drug that has been the subject of various clinical studies due to its potential therapeutic effects in different medical conditions. It is primarily known as a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. The dysregulation of Notch signaling is implicated in a range of diseases, including several forms of cancer and calcific aortic valve disease (CAVD). The following analysis delves into the mechanism of action of crenigacestat and its applications in various fields based on the data from recent research studies.

Mechanism of Action

Crenigacestat operates by preventing the cleavage of Notch proteins, which is a critical step in the activation of the Notch signaling pathway. By inhibiting this pathway, crenigacestat can potentially control the abnormal cell growth and differentiation associated with various diseases. Notch signaling is known to be deregulated in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), making crenigacestat a promising candidate for the treatment of these conditions1. Additionally, it has been shown to inhibit the osteogenic differentiation of valve interstitial cells (VICs), which is a key factor in the progression of CAVD2.

Applications in T-cell Acute Lymphoblastic Leukemia and Lymphoma

A Phase 1 study evaluated the safety and efficacy of crenigacestat in combination with dexamethasone in patients with relapsed or refractory T-ALL/T-LBL. The study aimed to explore the potential benefits of targeting Notch signaling in these patients, given the pathway's implication in the pathogenesis of these malignancies1.

Applications in Calcific Aortic Valve Disease

In the context of CAVD, crenigacestat has been studied for its ability to suppress the osteogenic differentiation of VICs in vitro. The drug was tested alongside another Notch-signaling inhibitor, CB-103, but only crenigacestat showed effectiveness in completely inhibiting osteogenic differentiation without obvious cytotoxicity. This suggests that crenigacestat could be considered as a potential therapy for CAVD, a condition with high mortality and no targeted treatments currently available2.

Applications in Various Fields

Another Phase 1 study focused on patients with advanced or metastatic cancer, assessing the safety and pharmacokinetics of crenigacestat in combination with prednisone. The combination aimed to mitigate gastrointestinal toxicities associated with Notch inhibitors. The study found that prednisone did not alter the pharmacokinetics of crenigacestat and that the drug achieved pharmacodynamic effects on evaluable tumor tissue samples. The maximum tolerated doses were established for two different dosing schedules, and the safety profile was consistent with that of Notch pathway inhibitors3.

Properties

CAS Number

1421438-81-4

Product Name

Crenigacestat

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C22H23F3N4O4

Molecular Weight

464.43763

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY3039478; LY 3039478; LY-3039478; Crenigacestat

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.